molecular formula C10H12O3 B2964329 2-(2-Hydroxyphenyl)-2-methylpropanoic acid CAS No. 86549-98-6

2-(2-Hydroxyphenyl)-2-methylpropanoic acid

Cat. No. B2964329
CAS RN: 86549-98-6
M. Wt: 180.203
InChI Key: USDDEMINYATPDR-UHFFFAOYSA-N
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Description

“2-(2-Hydroxyphenyl)-2-methylpropanoic acid” is a hydroxy monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group . It is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria .


Synthesis Analysis

A series of differently substituted 2-(2-hydroxyphenyl) benzimidazoles were synthesized by a coupling reaction involving aryl dibromides and 2-hydroxyphenyl benzimidazole . These ligands react with BF3·Et2O to yield the corresponding boron complexes .


Molecular Structure Analysis

The molecular formula of “2-(2-Hydroxyphenyl)-2-methylpropanoic acid” is C8H8O3 . The average mass is 152.147 Da and the monoisotopic mass is 152.047348 Da .


Chemical Reactions Analysis

The absence of emission in certain compounds can be explained by a fast proton transfer from the OH group to the nitrogen atoms of the pyrimidine ring to yield an excited tautomer that deactivates through a nonradiative pathway . The key role of the OH group in the emission quenching was demonstrated by the preparation of 2′-unsubstituted derivatives .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Mechanism of Action

The key mechanism of action of certain compounds involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes .

Safety and Hazards

Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. If swallowed then seek immediate medical assistance . Keep in a dry, cool and well-ventilated place. Keep container tightly closed .

Future Directions

The development of fluorescence materials with switched on/off emission has attracted great attention owing to the potential application of these materials in chemical sensing . This acidochromic behavior allows 2-(2′-hydroxyphenyl)pyrimidines to be used as solid-state acid−base vapor sensors and anticounterfeiting agents .

properties

IUPAC Name

2-(2-hydroxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDDEMINYATPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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